molecular formula C17H17NO2 B577958 (2'-Hydroxy-[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1261965-79-0

(2'-Hydroxy-[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B577958
CAS No.: 1261965-79-0
M. Wt: 267.328
InChI Key: ZWWPWWNOGACCTG-UHFFFAOYSA-N
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Description

(2’-Hydroxy-[1,1’-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a hydroxy group on the biphenyl moiety and a pyrrolidinyl group attached to a methanone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’-Hydroxy-[1,1’-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone typically involves the condensation reaction of (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone with appropriate reagents. One common method is the reaction of (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone with thiosemicarbazide under specific conditions to yield the desired product . The reaction conditions often include the use of solvents such as dimethylformamide and catalysts to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2’-Hydroxy-[1,1’-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The methanone group can be reduced to alcohols.

    Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields quinones, while reduction of the methanone group results in alcohols.

Scientific Research Applications

(2’-Hydroxy-[1,1’-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2’-Hydroxy-[1,1’-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds, while the biphenyl moiety can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2’-Hydroxy-[1,1’-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone is unique due to the presence of both a hydroxy group and a pyrrolidinyl group on the biphenyl scaffold. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

[3-(2-hydroxyphenyl)phenyl]-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c19-16-9-2-1-8-15(16)13-6-5-7-14(12-13)17(20)18-10-3-4-11-18/h1-2,5-9,12,19H,3-4,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWPWWNOGACCTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00683635
Record name (2'-Hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261965-79-0
Record name (2'-Hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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